![molecular formula C15H11ClN2O3 B2452258 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid CAS No. 338978-62-4](/img/structure/B2452258.png)

2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid

説明

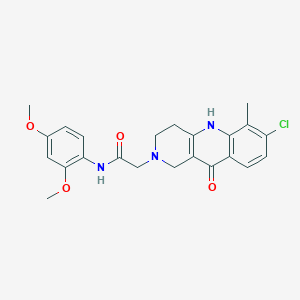

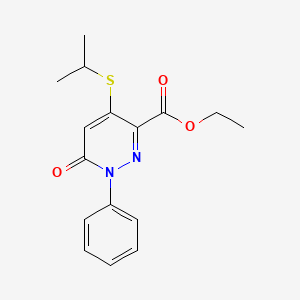

“2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid” is a benzimidazole . It has a molecular formula of C15H11ClN2O3 . The average mass is 302.713 Da and the monoisotopic mass is 302.045807 Da .

Synthesis Analysis

The synthesis of benzimidazoles, which includes “2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid”, has been studied extensively . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl as an additive to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis

The InChI string for “2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid” isInChI=1S/C15H11ClN2O3/c16-11-6-7-12-13(8-11)18(21-9-14(19)20)15(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) . The SMILES string is C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl .

科学的研究の応用

- Benzimidazole Scaffold : Benzimidazole derivatives are privileged heterocyclic motifs with significant medicinal importance. They serve as structural isosteres of naturally occurring nucleotides, allowing them to interact with biopolymers in living systems. These compounds exhibit a wide range of biological properties .

- Antibacterial and Antifungal Activity : 2-substituted benzimidazole derivatives have been explored for their antibacterial action against bacteria like S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli, as well as antifungal activity against C. albicans and A. niger .

- Tandem Transformations : Researchers have used 2-aminobenzimidazoles for acid/base catalysis and as phosphoryl transfer catalysts. These compounds can substitute guanidinium groups in receptor molecules. Additionally, their high affinity towards enzymes and protein receptors makes them pivotal structures in drug design .

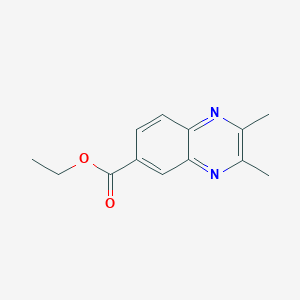

- Rearrangements : The quinoxaline–benzimidazole rearrangement has been studied extensively. When exposed to nucleophilic rearrangements, quinoxalinone–benzimidazole derivatives are synthesized, leading to various biheterocyclic motifs. Mechanisms for these transformations have also been investigated .

- Cellulosics Synthesis : 2-Chlorophenylacetic acid, a derivative of 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .

- Anticancer Properties : Simple synthesis of 2-phenylbenzimidazoles has yielded compounds with high yield and efficiency. These derivatives have been evaluated for their bioactivity against cancer cell lines such as A549, MDA-MB-231, and PC3 .

Medicinal Chemistry and Drug Design

Organic Synthesis and Methodology

Chemical Synthesis and Transformations

Materials Science and Polymer Chemistry

Bioactivity and Cancer Research

Pharmacophore Exploration

作用機序

Target of Action

It is a derivative of benzimidazoles , which are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Benzimidazoles, in general, interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins . This interaction can lead to changes in cellular processes, such as cell cycle progression and cell volume regulation .

Biochemical Pathways

Given its structural similarity to benzimidazoles, it may affect pathways related to cell cycle regulation and cell volume regulation .

Pharmacokinetics

The rate of reaction of similar compounds is known to be influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

Based on the known effects of benzimidazoles, it can be inferred that this compound may lead to changes in cell cycle progression and cell volume regulation .

Action Environment

The action, efficacy, and stability of 2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of reaction of this compound . Additionally, the presence of other substituents in the aromatic ring can also influence its reactivity .

特性

IUPAC Name |

2-(6-chloro-2-phenylbenzimidazol-1-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-11-6-7-12-13(8-11)18(21-9-14(19)20)15(17-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWURJTBVNPJIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)

![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)

![Methyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2452182.png)

![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)

![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B2452188.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2452196.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)